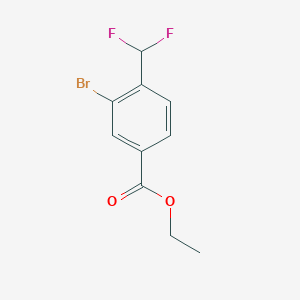
2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-bromopyridine and 3-pyridinecarboxaldehyde.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-bromopyridine and 3-pyridinecarboxaldehyde using a palladium catalyst and a boronic acid derivative.
Oxidation: The resulting intermediate is then oxidized to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and acetic acid derivatives .
科学研究应用
2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
2-(2-Hydroxy-5-pyridin-4-ylpyridin-3-yl)acetic acid: Similar structure but with a hydroxy group instead of a chloro group.
2-(2-Fluoro-5-pyridin-4-ylpyridin-3-yl)acetic acid: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C12H9ClN2O2 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC 名称 |
2-(2-chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-12-9(6-11(16)17)5-10(7-15-12)8-1-3-14-4-2-8/h1-5,7H,6H2,(H,16,17) |
InChI 键 |
WAXDKASVKVHVHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)
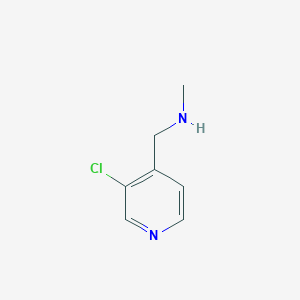
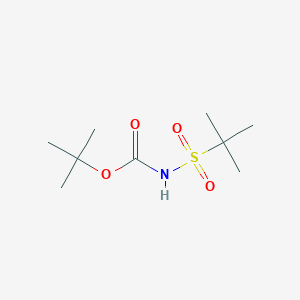

![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)
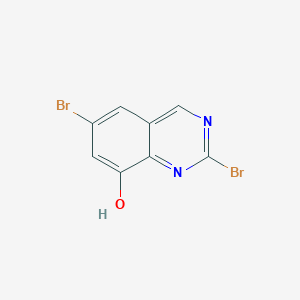
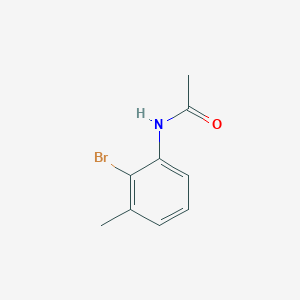
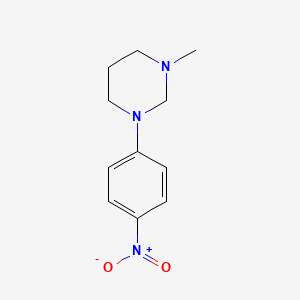
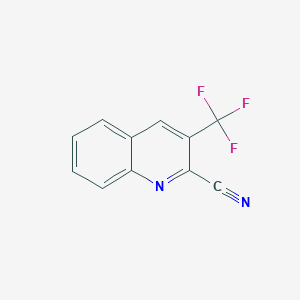

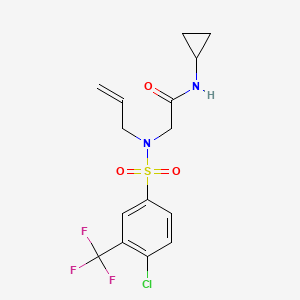
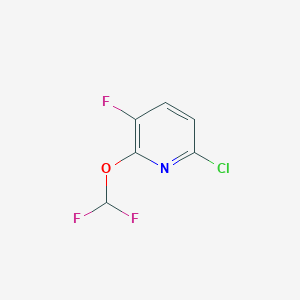
![trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)
